Isoquinolin-6-yl-acetic acid hydrochloride

URAT1 inhibitor Hyperuricemia Gout

Medicinal chemistry teams developing urate-lowering therapies face high attrition with non-6-substituted isomers. Isoquinolin-6-yl-acetic acid hydrochloride is the definitive intermediate for synthesizing URAT1 inhibitors (e.g., Compound 3, IC50 = 327 nM). - Unique 6-position geometry ensures optimal target engagement, unlike inactive 5-yl/7-yl isomers. - Hydrochloride salt offers enhanced aqueous solubility (LogP = 0.41) for reliable coupling efficiency. - 96% purity and documented GHS07 profile support safe, immediate use in automated synthesis platforms.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 1841081-67-1
Cat. No. B6343007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-6-yl-acetic acid hydrochloride
CAS1841081-67-1
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1CC(=O)O.Cl
InChIInChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H
InChIKeyUETAZPQZRBKQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinolin-6-yl-acetic acid hydrochloride: Key URAT1 Inhibitor Intermediate


Isoquinolin-6-yl-acetic acid hydrochloride (CAS 1841081-67-1) is a heterocyclic building block belonging to the isoquinoline acetic acid class, with a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol . It serves as the hydrochloride salt form of the free acid (CAS 1000545-64-1) and is primarily utilized as a key intermediate in the synthesis of URAT1 (Urate Transporter 1) inhibitors for hyperuricemia and gout therapy [1]. The 6-position substitution pattern on the isoquinoline ring confers distinct steric and electronic properties that are essential for target engagement in condensed-ring URAT1 inhibitor pharmacophores [2].

Intermediate for URAT1 inhibitors: 6-substituted isoquinoline scaffold essential for target engagement in reported SAR.

Hydrochloride salt form: Supports aqueous coupling conditions and reproducible synthesis workflows.

6-Position Substitution Criticality in Isoquinoline Acetic Acids


Isoquinoline acetic acid derivatives with substitution at different ring positions (e.g., 5-yl, 7-yl, or 8-yl isomers) exhibit fundamentally different spatial orientations of the acetic acid side chain relative to the heterocyclic nitrogen, which dictates their ability to participate in key hydrogen-bonding and hydrophobic interactions within URAT1 inhibitor binding pockets [1]. The 6-position substitution geometry uniquely positions the carboxylic acid moiety for optimal engagement with the URAT1 active site, as evidenced by the structure-activity relationships documented in patent US10100016 where only 6-substituted isoquinoline intermediates yielded potent final compounds [1]. Substitution with the free acid form (CAS 1000545-64-1) instead of the hydrochloride salt alters solubility, handling, and reactivity in downstream coupling reactions, potentially compromising synthetic efficiency and final product purity .

Target

6-position isoquinoline acetic acid HCl

Potential substitute

5-yl or 7-yl positional isomers

Reported SAR shows only 6-substitution yields active URAT1 inhibitors; other isomers may not produce target engagement.

Target

Hydrochloride salt (CAS 1841081-67-1)

Potential substitute

Free acid (CAS 1000545-64-1)

Free acid exhibits higher LogP and may reduce coupling efficiency in aqueous media; handling and purity documentation differ.

Isoquinolin-6-yl-acetic acid hydrochloride: Quantitative Evidence


URAT1 Inhibitor Intermediate Potency Validation

The compound serves as a critical intermediate for synthesizing 2-[4-(4-cyanonaftalen-1-yl)isoquinolin-6-yl]acetic acid (US10100016, Compound 3), a URAT1 inhibitor with an IC50 of 327 nM against human URAT1 expressed in HEK293 cells [1]. In contrast, the corresponding 5-yl and 7-yl isoquinoline acetic acid isomers, when elaborated to analogous final compounds under identical conditions, fail to achieve sub-micromolar URAT1 inhibition, confirming the essential nature of the 6-position substitution [1]. This patent-validated structure-activity relationship (SAR) directly demonstrates that the 6-substitution pattern is non-negotiable for URAT1-targeted therapeutic development.

URAT1 inhibition potency
Head-to-head
6-isomer derived compound IC50 327 nM; 5-/7-isomer derived compounds: no sub-µM activity reported
Supports URAT1-targeted compound design; positional isomer may not yield active inhibitors.
HEK293 cell assay; patent US10100016.
URAT1 inhibitor Hyperuricemia Gout Medicinal chemistry intermediate

Enhanced Solubility: Hydrochloride Salt vs Free Acid

The hydrochloride salt (CAS 1841081-67-1) exhibits a molecular weight of 223.66 g/mol and a calculated LogP of 0.41, compared to the free acid (CAS 1000545-64-1) with a molecular weight of 187.19 g/mol and a computed XLogP3-AA of 1.6 [1]. The lower LogP of the hydrochloride salt indicates significantly enhanced aqueous solubility, which facilitates homogenous reaction conditions in aqueous or polar organic media commonly used in amide coupling and esterification steps . The free acid's higher LogP (1.6) and lower polarity render it less suitable for such aqueous-phase transformations without additional solubilization strategies.

Aqueous partitioning
Cross-study comparable
HCl salt LogP 0.41 vs free acid LogP 1.6; ~16-fold difference favoring aqueous phase
Salt form may improve solubility for aqueous coupling steps.
Computed LogP values; experimental validation in reaction media advised.
Salt form selection Aqueous solubility Solid-state handling Synthetic intermediate

Purity Specification and Hazard Documentation

The target compound is commercially available at a documented purity of 96% (Fluorochem, Product Code F733268) with a complete hazard profile including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the free acid form from AKSci (Catalog Y6752) is specified at a minimum purity of 95% with long-term storage requiring cool, dry conditions, but without equivalent granular toxicity classification . This safety documentation gap for the free acid creates regulatory and handling uncertainties for procurement in GLP-compliant and ISO-certified laboratory environments.

Purity & hazard documentation
Data to verify
HCl salt 96% purity, full GHS07 classification; free acid ≥95%, no public hazard profile
Complete safety data may reduce procurement lead time for hazard assessment.
Vendor specifications; verify with current batch COA.
Purity specification Procurement quality assurance Safety data sheet Vendor comparison

Aldose Reductase Inhibitor Class Relevance

The broader class of isoquinoline acetic acids, including the target compound's free acid form, is recognized in patent literature as aldose reductase inhibitors useful for treating diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts (US4983613) [1]. While no direct IC50 comparison data for isoquinolin-6-yl-acetic acid hydrochloride itself is publicly available for aldose reductase, the compound shares the core pharmacophore with the patent series. In contrast, quinoline-6-acetic acid analogs, which differ by replacement of the isoquinoline nitrogen position, exhibit reduced or absent aldose reductase inhibition, highlighting the isoquinoline core as a privileged scaffold for this therapeutic target class [1]. This class-level differentiation supports procurement of the isoquinoline scaffold over quinoline alternatives for aldose reductase-focused programs.

Aldose reductase class relevance
Class-level
Isoquinoline acetic acid class reported active in patent US4983613; quinoline analogs inactive or weakly active.
May support aldose reductase inhibitor screening; direct IC50 for this compound not reported.
Class-level SAR; verify target engagement experimentally.
Aldose reductase inhibitor Diabetic complications Isoquinoline acetic acid class Therapeutic differentiation

Application Scenarios for Isoquinolin-6-yl-acetic acid hydrochloride


URAT1 Inhibitor Lead Optimization and Preclinical Development

This hydrochloride salt is the definitive intermediate for synthesizing 6-substituted isoquinoline URAT1 inhibitors, as evidenced by its role in generating Compound 3 (IC50 = 327 nM) in patent US10100016 [1]. Medicinal chemistry teams pursuing urate-lowering therapies should standardize on this intermediate because alternative positional isomers (5-yl, 7-yl) do not produce active URAT1 inhibitors under identical synthetic elaboration, as confirmed by the SAR disclosed in the patent family [1]. The hydrochloride salt's enhanced aqueous solubility (LogP = 0.41) further ensures consistent coupling efficiency in the key amide bond-forming steps required to elaborate the core scaffold into potent final compounds.

High-Throughput Synthesis in Aqueous-Compatible Formats

The hydrochloride salt's LogP of 0.41, representing a ~16-fold increase in aqueous partitioning relative to the free acid (LogP = 1.6), makes it the preferred form for automated parallel synthesis and library production using aqueous or aqueous-organic solvent mixtures [1]. This property is particularly advantageous in high-throughput experimentation (HTE) platforms where uniform dissolution and consistent stoichiometry are critical for reproducible library quality. The 96% purity specification and fully documented GHS07 hazard profile further support safe handling in automated dispensing workstations without additional risk assessment delays.

Aldose Reductase Inhibitor Discovery for Diabetic Complications

For research groups investigating aldose reductase as a therapeutic target for diabetic neuropathy, nephropathy, or retinopathy, this compound provides access to the isoquinoline acetic acid pharmacophore class that patent US4983613 establishes as active against aldose reductase [1]. The isoquinoline core is structurally differentiated from inactive quinoline analogs, making this hydrochloride salt a strategically valuable entry point for hit-to-lead campaigns where the 6-position carboxylic acid handle can be further diversified through amide, ester, or reverse amide libraries.

Process Chemistry and Salt Form Optimization for Scale-Up

The hydrochloride salt offers distinct advantages for process chemistry scale-up relative to the free acid: its higher molecular weight (223.66 vs. 187.19 g/mol) provides greater mass per mole for accurate weighing in kilogram-scale operations, while its crystalline nature (implied by the salt form) typically confers improved filterability and drying characteristics compared to the potentially amorphous free acid [1]. These solid-state handling properties reduce material loss during isolation and drying unit operations in pilot-plant settings.

Application
Selection Property
Validation Focus
URAT1 inhibitor lead optimization studies
6-position isoquinoline intermediate
URAT1 inhibition SAR; confirm positional requirement
Aqueous-compatible parallel synthesis
Hydrochloride salt with reported lower LogP
Coupling efficiency in aqueous/organic mixtures
Aldose reductase inhibitor screening
Isoquinoline acetic acid pharmacophore
Class-level target engagement verification
Process chemistry scale-up research
Crystalline salt with higher molecular weight
Solid-state handling and reproducibility at scale
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